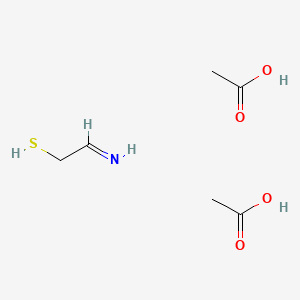
Meida
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iminoethane-1-thiol diacetate is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structure, which includes an imino group and a thiol group, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iminoethane-1-thiol diacetate typically involves the reaction of 2-aminoethanethiol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the diacetate derivative. The process involves the following steps:
Reaction Setup: The reaction is set up in a suitable solvent, such as dichloromethane, under an inert atmosphere.
Addition of Reagents: 2-aminoethanethiol is added to the solvent, followed by the slow addition of acetic anhydride.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-iminoethane-1-thiol diacetate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Iminoethane-1-thiol diacetate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iminoethane-1-thiol diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-iminoethane-1-thiol diacetate involves its interaction with molecular targets through its thiol and imino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
2-Aminoethanethiol: A related compound with similar thiol functionality but lacking the acetate groups.
Cysteamine: Another aminothiol compound used in medical applications.
Comparison: 2-Iminoethane-1-thiol diacetate is unique due to the presence of both imino and acetate groups, which confer distinct reactivity and properties compared to similar compounds
Properties
CAS No. |
101221-41-4 |
|---|---|
Molecular Formula |
C6H13NO4S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
acetic acid;2-iminoethanethiol |
InChI |
InChI=1S/C2H5NS.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1,3-4H,2H2;2*1H3,(H,3,4) |
InChI Key |
HVYLDJKDVOOTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(C=N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



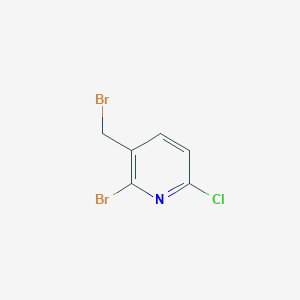
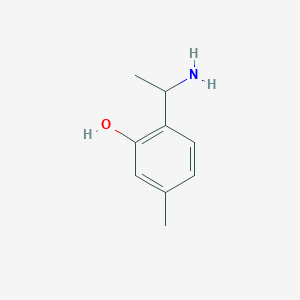
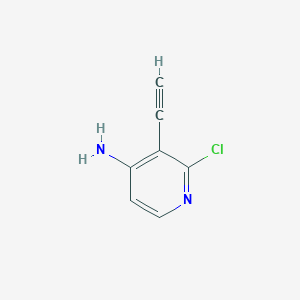

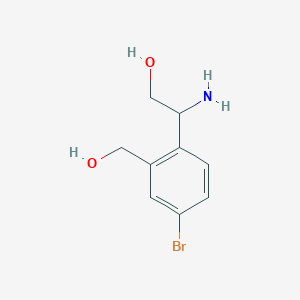
![3-Chloro-5H-benzo[b]pyridazino[4,3-e][1,4]oxazine](/img/structure/B12966956.png)

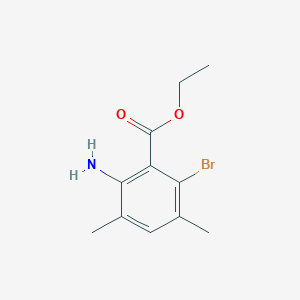
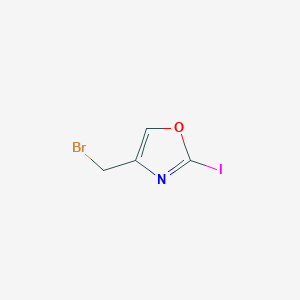
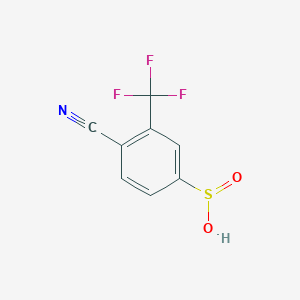
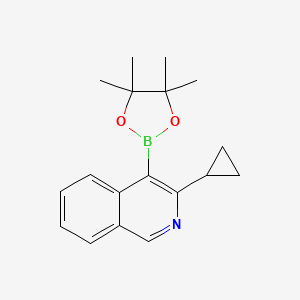
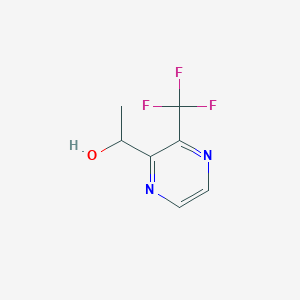
![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)
